molecular formula C10H8INO2S2 B498602 N-(4-iodophenyl)thiophene-2-sulfonamide CAS No. 333434-63-2

N-(4-iodophenyl)thiophene-2-sulfonamide

Cat. No.: B498602
CAS No.: 333434-63-2
M. Wt: 365.2g/mol
InChI Key: ZPKZVHYMKDTUDU-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thiophene ring through a sulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)thiophene-2-sulfonamide typically involves the following steps:

    Iodination of Aniline: The starting material, aniline, is iodinated using iodine and an oxidizing agent such as sodium nitrite in an acidic medium to form 4-iodoaniline.

    Sulfonylation: The 4-iodoaniline is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Iodination: Large quantities of aniline are iodinated using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

    Continuous Sulfonylation: The iodinated aniline is continuously fed into a reactor containing thiophene-2-sulfonyl chloride and a base, allowing for efficient production of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions under inert atmosphere conditions.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

    Oxidation Products: Oxidized derivatives of the thiophene ring.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

N-(4-iodophenyl)thiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the iodine atom and thiophene ring can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thiophene-2-sulfonamide: Similar structure but with a bromine atom instead of iodine.

    N-(4-chlorophenyl)thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of iodine.

    N-(4-fluorophenyl)thiophene-2-sulfonamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-(4-iodophenyl)thiophene-2-sulfonamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-iodophenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKZVHYMKDTUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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